Besifloxacin-d4 Hydrochloride is a deuterated form of besifloxacin hydrochloride, which is a fourth-generation fluoroquinolone antibiotic primarily used in ophthalmology for treating bacterial conjunctivitis. The compound is notable for its enhanced pharmacokinetic properties and is utilized in research to study drug metabolism and behavior in biological systems. Besifloxacin was approved by the FDA on May 28, 2009, and has been effective against various bacterial pathogens due to its mechanism of action targeting bacterial DNA synthesis.
The synthesis of besifloxacin-d4 Hydrochloride involves several key steps:
Besifloxacin-d4 Hydrochloride has a complex molecular structure characterized by several functional groups:
The primary chemical reactions involving besifloxacin-d4 Hydrochloride include:
These reactions are essential for understanding how modifications to the molecule can affect its efficacy and safety profile.
Besifloxacin acts primarily by inhibiting two critical bacterial enzymes:
The combined effect on these enzymes provides a potent bactericidal action against susceptible bacteria, making it effective for treating infections like bacterial conjunctivitis .
Besifloxacin-d4 Hydrochloride has several significant applications in scientific research:
Besifloxacin-d4 hydrochloride incorporates four deuterium atoms at specific carbon positions (C-19 and C-21) within its azepine ring structure, corresponding to the molecular formula C₁₉H₁₇D₄ClFN₃O₃·HCl [3]. This strategic deuteration targets carbon centers adjacent to the proline-like nitrogen (N-18), where hydrogen atoms exhibit low exchangeability with biological solvents due to their aliphatic nature and absence of acidic protons. The structural equivalence between the deuterated and protiated forms ensures near-identical physicochemical properties while introducing a measurable +4 Da mass shift essential for mass spectrometric differentiation [2] [3].
Table 1: Strategic Deuteration Sites in Besifloxacin-d4 Hydrochloride
| Position | Atomic Environment | Label Type | Rationale for Selection |
|---|---|---|---|
| C-19 | Methylene groups in azepine ring | Deuterium (²H) | Low exchangeability; metabolic stability |
| C-21 | Methylene groups in azepine ring | Deuterium (²H) | Non-labile sites; minimal steric perturbation |
| Azepine N-18 | Tertiary amine | Protonated | Maintains pharmacological activity |
| Quinoline core | Fluorinated quinolone | Unmodified | Preserves target binding affinity |
The design of besifloxacin-d4 as a stable isotope-labeled (SIL) internal standard adheres to three fundamental principles essential for accurate LC-MS/MS bioanalysis:
Deuterium incorporation at non-exchangeable sites (C-19/C-21) prevents loss of label during sample processing—a critical advantage over deuterium labels positioned at labile sites (e.g., -OD or -ND groups), which may undergo proton exchange in biological matrices [2]. Bio-generation via enzymatic synthesis using deuterated precursors offers an efficient alternative to chemical synthesis for complex phase II metabolites [6].
Deuteration at C-19/C-21 positions leverages the deuterium kinetic isotope effect (DKIE) to impede oxidative metabolism. The cleavage of C-D bonds requires higher activation energy than C-H bonds (ΔEₐ ≈ 1–1.5 kcal/mol), potentially slowing cytochrome P450-mediated hydroxylation at adjacent sites [4] [9]. In vitro microsomal stability assays demonstrate:
Table 2: Isotopic Purity Specifications for Besifloxacin-d4 Hydrochloride
| Parameter | Specification | Analytical Method | Significance |
|---|---|---|---|
| Chemical Purity | >95% (HPLC) | HPLC-UV at 254 nm | Ensures absence of structural analogs |
| Isotopic Abundance | >99% D₄ | HRMS (Q-TOF) | Minimizes spectral interference |
| Unlabeled Impurity | <0.1% | LC-MS/MS (MRM) | Prevents quantification bias |
| Chiral Purity | >99% ee | Chiral HPLC | Maintains stereoselective activity |
For besifloxacin-d4, the azepine ring deuteration strategically avoids direct involvement in metabolic soft spots (e.g., quinolone core oxidation), focusing instead on stabilizing metabolically resistant moieties [3] [5]. This positions the compound as a robust internal standard while preserving the intrinsic antibacterial activity of the native fluoroquinolone scaffold against Gram-positive and Gram-negative pathogens [5].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5